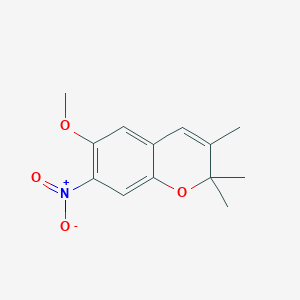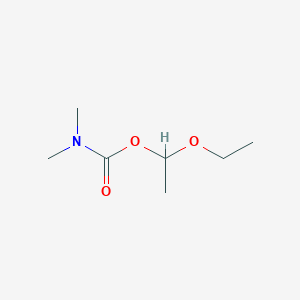![molecular formula C27H34N2 B14482336 4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 65444-19-1](/img/structure/B14482336.png)
4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two N,N-dimethylaniline groups connected by a methylene bridge to a butyl-substituted phenyl ring. This compound is known for its applications in dye manufacturing and as an analytical reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a butyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aromatic rings. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with precise control over temperature and pH. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure its quality for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methylene bridge and the butyl-substituted phenyl ring play crucial roles in determining its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but without the butyl substitution.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound with similar applications.
Uniqueness
4,4’-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the butyl group, which enhances its hydrophobicity and alters its chemical reactivity compared to its analogs. This structural modification can lead to differences in its interaction with biological targets and its overall stability in various chemical environments .
Properties
CAS No. |
65444-19-1 |
|---|---|
Molecular Formula |
C27H34N2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-[(4-butylphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H34N2/c1-6-7-8-21-9-11-22(12-10-21)27(23-13-17-25(18-14-23)28(2)3)24-15-19-26(20-16-24)29(4)5/h9-20,27H,6-8H2,1-5H3 |
InChI Key |
ZJGLEEAIJJSWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


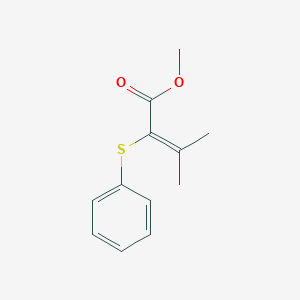
![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)

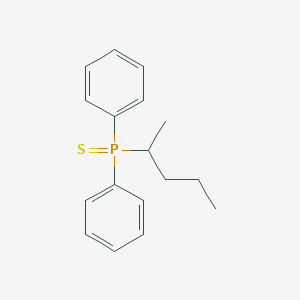
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)

![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
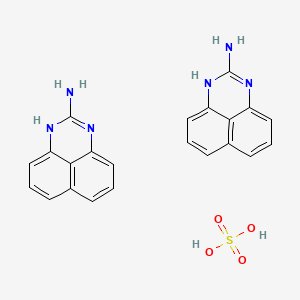
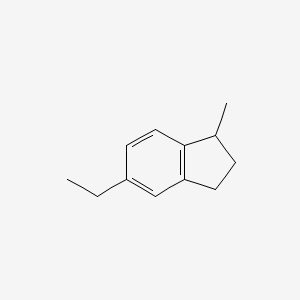
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)

